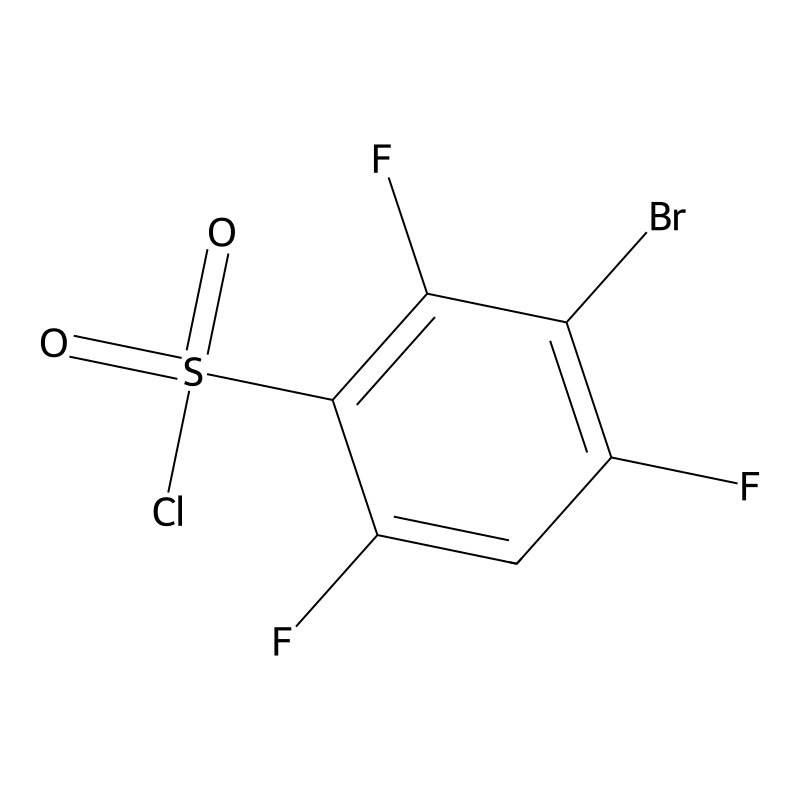3-Bromo-2,4,6-trifluoro-benzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molar mass of approximately 309.49 g/mol. It is characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is notable for its strong electrophilic properties, making it useful in various synthetic applications in organic chemistry .
- Acylation Reactions: It reacts with alcohols and amines to form sulfonate esters and sulfonamides, respectively. For example:
- Friedel-Crafts Reactions: The compound can introduce trifluoromethanesulfonyl groups to aromatic rings through electrophilic aromatic substitution.
- Halogenation: It can act as a halogenating agent, replacing hydroxyl groups with bromine .
The synthesis of 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride typically involves:
- Starting Materials: The synthesis often begins with a suitable brominated precursor of trifluorobenzenesulfonyl chloride.
- Electrophilic Substitution: The introduction of the bromine atom at the 3-position can be achieved through electrophilic bromination of 2,4,6-trifluorobenzenesulfonic acid or similar derivatives.
- Formation of Sulfonyl Chloride: The final step usually involves chlorination to form the sulfonyl chloride functional group .
3-Bromo-2,4,6-trifluorobenzenesulfonyl chloride finds various applications in:
- Organic Synthesis: It serves as a versatile reagent for synthesizing sulfonamides and sulfonate esters.
- Pharmaceutical Development: Its unique electrophilic properties make it valuable in drug design and development processes.
- Material Science: It can be used in the modification of polymers and other materials due to its reactive nature .
Research on interaction studies involving 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride focuses on its reactivity with nucleophiles such as amines and alcohols. These interactions are critical for understanding its role as an electrophile in organic synthesis. Further studies may reveal insights into potential biological interactions and environmental behavior .
Several compounds share structural similarities with 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | 351003-47-9 | Contains a bromine atom and trifluoromethyl group |
| 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | 176225-10-8 | Similar structure but different substitution pattern |
| 3-Bromo-4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride | 1805100-84-8 | Contains cyano group instead of sulfonyl chloride |
Uniqueness
The uniqueness of 3-bromo-2,4,6-trifluorobenzenesulfonyl chloride lies in its specific arrangement of substituents on the benzene ring. The combination of three fluorine atoms and a bromine atom makes it particularly reactive as an electrophile compared to other similar compounds. This distinct reactivity profile enhances its utility in various synthetic applications and positions it as a valuable building block in organic chemistry .








